molecular formula C23H17ClN2O2S B12346725 (2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B12346725
M. Wt: 420.9 g/mol
InChI Key: HLAJRGPICQDMKA-UHFFFAOYSA-N
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Description

(2Z)-N-(4-Chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative featuring a Z-configuration imino group and distinct substituents: a 4-methylsulfanylphenyl moiety at the imino position and a 4-chlorophenyl group at the amide nitrogen.

Properties

Molecular Formula

C23H17ClN2O2S

Molecular Weight

420.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C23H17ClN2O2S/c1-29-19-12-10-18(11-13-19)26-23-20(14-15-4-2-3-5-21(15)28-23)22(27)25-17-8-6-16(24)7-9-17/h2-14H,1H3,(H,25,27)

InChI Key

HLAJRGPICQDMKA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of (2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-(methylsulfanyl)aniline to form an imine intermediate. This intermediate is then cyclized with 3-formylchromone under acidic conditions to yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.

Scientific Research Applications

Structural Characteristics

The compound features a chromene backbone, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C23H17ClN2O2S
  • Molecular Weight : 420.9 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide

The presence of the 4-chlorophenyl and 4-(methylsulfanyl)phenyl groups may enhance the compound's biological activity by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often linked to the activation of caspases, leading to DNA fragmentation and cell cycle arrest.

Case Study : A study involving a related chromene derivative demonstrated an IC50 value ranging from 1.61 µg/mL to 2.11 µM against different cancer cell lines, indicating potent cytotoxicity.

Compound Cell Line IC50 (μM)
Related ChromeneMCF-71.61
Related ChromeneA5492.11

Antimicrobial Activity

In addition to its anticancer properties, (2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide has shown promising antimicrobial activity against various pathogens.

  • Mechanism of Action : The compound inhibits critical enzymes involved in bacterial replication, such as DNA gyrase and dihydrofolate reductase (DHFR).

In Vitro Antimicrobial Evaluation :

Compound Pathogen Tested MIC (μg/mL) IC50 (μM)
Derivative AE. coli0.2231.64
Derivative AS. aureus0.3528.50

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute significantly to its biological efficacy.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, modulating their activity. The compound may also exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular responses. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound belongs to a family of chromene-3-carboxamides with variations in the imino and amide substituents. Key analogs and their structural differences are summarized below:

Compound Name (Reference) Imino Group Substituent Amide Group Substituent Key Features
Target Compound 4-Methylsulfanylphenyl 4-Chlorophenyl High lipophilicity (SMe group); potential for enhanced bioavailability.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide None (oxo group) 4-Sulfamoylphenyl Polar sulfamoyl group increases solubility; melting point >300°C.
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 5-Chloro-2-fluorophenyl 4-Chlorophenyl Halogen-rich (Cl, F) for enhanced stability; possible steric hindrance.
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl Acetyl Acetyl group reduces polarity; fluorine enhances metabolic stability.
Substituent Effects:
  • Electron-Withdrawing Groups (Cl, F) : Increase molecular stability and resistance to oxidative degradation but may reduce solubility .
  • Sulfamoyl Group : Introduces polarity and hydrogen-bonding capacity, favoring crystallinity and aqueous solubility but limiting bioavailability .

Physicochemical Properties

Property Target Compound 2-Oxo-N-(4-sulfamoylphenyl) Analog 5-Chloro-2-fluorophenyl Analog
Melting Point Not reported >300°C Not reported
Solubility Likely low in water Moderate (due to sulfamoyl group) Low (halogenated, non-polar)
Lipophilicity (LogP) High (SMe group) Low Moderate
  • The sulfamoyl analog’s high melting point suggests robust crystalline packing via hydrogen bonds (N–H···O interactions) , whereas the target compound’s SMe group may favor π-π stacking or hydrophobic interactions.

Biological Activity

The compound (2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide belongs to a class of heterocyclic compounds known as chromenes . These compounds are noted for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific chromene derivative, including relevant case studies and research findings.

Structure and Properties

The structural formula of the compound is represented as follows:

C16H14ClN3O2S\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a chromene backbone with a chlorophenyl and a methylsulfanyl phenyl group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that a related chromene derivative induced apoptosis in cancer cells by activating caspases, leading to DNA fragmentation and reduced cell migration .
  • IC50 Values : The compound's effectiveness can be measured by its IC50 value, which indicates the concentration required to inhibit cell growth by 50%. Similar compounds have reported IC50 values ranging from 1.61 µg/mL to 2.11 µM against different cancer cell lines .

Antimicrobial Activity

Chromenes have also been studied for their antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances their activity against bacterial strains.

  • Research Findings : A study on related compounds showed promising antibacterial effects, with some derivatives exhibiting significant inhibition against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

  • Enzyme Inhibition Studies : Research has shown that certain chromene derivatives can effectively inhibit AChE, contributing to their potential therapeutic effects in neurodegenerative diseases .

The biological activity of chromenes is often attributed to their ability to interact with cellular targets:

  • Apoptosis Induction : Chromenes can trigger apoptotic pathways by activating caspases and disrupting mitochondrial function.
  • Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells .
  • Molecular Docking Studies : Computational studies have indicated that chromenes can bind effectively to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected chromene derivatives compared to the target compound.

Compound NameAnticancer IC50 (µM)Antimicrobial ActivityAChE Inhibition (%)
Target CompoundTBDTBDTBD
Compound A1.61Moderate45
Compound B2.11High60
Compound C1.98Low30

Q & A

Q. What are the optimal synthetic routes for (2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via multi-step coupling reactions. Key steps include:

  • Coupling Agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation under inert conditions (dry DCM solvent) to minimize side reactions .
  • Temperature Control : Maintain temperatures below 5°C during reagent addition to prevent decomposition of intermediates .
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify via column chromatography .

Q. Yield Optimization Table :

ParameterOptimal ConditionImpact on Yield
SolventDry DCMReduces hydrolysis
Coupling AgentTBTU (1.2 eq)Enhances amidation efficiency
Reaction Time12–16 hoursBalances completion vs. degradation

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer :

  • 1H/13C NMR : Look for imine proton (δ 8.3–8.5 ppm) and chromene ring protons (δ 6.5–7.8 ppm). The methylsulfanyl group appears as a singlet at δ 2.4–2.6 ppm .
  • IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]+ at m/z calculated for C24H18ClN2O2S: 449.08) .

Advanced Research Questions

Q. How can conflicting data between crystallographic and spectroscopic results (e.g., tautomerism) be resolved?

Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement to confirm the Z-configuration of the imine group and chromene ring planarity .
  • Comparative Analysis : If NMR suggests tautomeric forms (e.g., enol-imine vs. keto-amine), crystallography provides definitive structural evidence. For example, bond lengths (C=N ~1.28 Å vs. C-N ~1.35 Å) distinguish tautomers .

Q. Example Crystallographic Data :

ParameterValueSignificance
C=N Bond Length1.28 ÅConfirms imine structure
Dihedral Angle (Chromene)<5°Planar conformation

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s bioactivity?

Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap for reactivity) .
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on the chlorophenyl and methylsulfanyl groups for hydrophobic interactions .

Q. Docking Score Example :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Kinase X-9.2π-Stacking with Phe residue
Receptor Y-8.5H-bond with Asp89

Q. How should stability challenges (e.g., hygroscopicity, photodegradation) be addressed during storage?

Methodological Answer :

  • Storage Conditions : Use desiccated amber vials at -20°C to prevent hydrolysis and UV-induced degradation .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond angles?

Methodological Answer :

  • Basis Set Selection : Compare results from 6-31G(d) vs. 6-311++G(2d,p) basis sets. Larger basis sets reduce errors in angle predictions .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to mimic crystallographic environments .

Q. Example Discrepancy :

ParameterExperimental (X-ray)DFT (Gas Phase)DFT (Solvent)
C-N-C Angle120.5°118.2°120.1°

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

Methodological Answer :

  • Assay Type : Use fluorescence-based ADP-Glo™ Kinase Assay with IC50 determination.
  • Controls : Include staurosporine as a positive control. Test at 0.1–100 µM concentrations .

Q. Assay Protocol Table :

StepParameterDetail
1KinaseEGFR T790M mutant
2SubstratePoly(Glu,Tyr) 4:1
3Incubation60 min, 30°C

Methodological Pitfalls

Q. Why might recrystallization fail to resolve enantiomeric impurities?

Methodological Answer :

  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to detect enantiomers. Recrystallization in achiral solvents (e.g., ethanol) cannot separate them .

Q. HPLC Conditions :

ColumnMobile PhaseFlow RateDetection
Chiralpak IAHexane:IPA (90:10)1.0 mL/minUV 254 nm

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